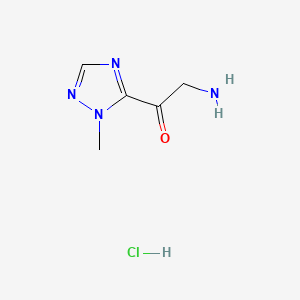
(1-methanesulfonyl-3-methylidenecyclobutyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Methanesulfonyl-3-methylidenecyclobutyl)methanol, or (1-MSM-3-MCB), is a versatile and powerful organic compound that has a wide range of applications in scientific research and laboratory experiments. It has been used in a variety of different ways, including as a catalyst, a reagent, and a scavenger.
Applications De Recherche Scientifique
((1-methanesulfonyl-3-methylidenecyclobutyl)methanol) has a wide range of applications in scientific research. It has been used as a catalyst in organic synthesis, as a reagent in organic synthesis, and as a scavenger in biochemistry and other fields. It has also been used to synthesize small molecules, such as peptides, oligonucleotides, and other biomolecules. In addition, (this compound) has been used as a ligand in metal-catalyzed reactions, as well as a reagent in the synthesis of polymers.
Mécanisme D'action
((1-methanesulfonyl-3-methylidenecyclobutyl)methanol) has a number of different mechanisms of action. It has been used as a catalyst in organic synthesis, as a reagent in organic synthesis, and as a scavenger in biochemistry and other fields. As a catalyst, it facilitates the formation of a new carbon-carbon bond between two molecules. As a reagent, it can be used to form a new functional group, such as an ester, amide, or carboxylic acid. As a scavenger, it can be used to remove impurities from a reaction mixture, such as unwanted side products or byproducts.
Biochemical and Physiological Effects
(this compound) has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to inhibit the growth of cancer cells and to reduce inflammation. In addition, it has been shown to act as an antioxidant, protecting cells from oxidative damage. It has also been shown to have anti-inflammatory and anti-allergic effects.
Avantages Et Limitations Des Expériences En Laboratoire
((1-methanesulfonyl-3-methylidenecyclobutyl)methanol) has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is relatively inexpensive. In addition, it is a versatile compound that can be used in a variety of different applications. However, there are some limitations to its use. For example, it is not soluble in water and can be difficult to work with in aqueous solutions. In addition, it is toxic and should be handled with care.
Orientations Futures
There are a number of potential future directions for ((1-methanesulfonyl-3-methylidenecyclobutyl)methanol). One potential direction is the development of new synthetic methods for the synthesis of this compound. Another potential direction is the exploration of its potential applications in other fields, such as medicine, agriculture, and environmental sciences. Additionally, further research could be conducted to explore its potential biochemical and physiological effects, as well as its potential toxicological effects. Finally, further research could be conducted to explore its potential use as a catalyst in organic synthesis.
Méthodes De Synthèse
((1-methanesulfonyl-3-methylidenecyclobutyl)methanol) can be synthesized from the reaction of 3-methyl-1-cyclobutylmethanol and methanesulfonyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The reaction proceeds via a nucleophilic substitution reaction, in which the chloride ion acts as a leaving group and the methanesulfonyl group is attached to the carbon atom of the cyclobutylmethanol.
Propriétés
IUPAC Name |
(3-methylidene-1-methylsulfonylcyclobutyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3S/c1-6-3-7(4-6,5-8)11(2,9)10/h8H,1,3-5H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGXMUVFZKSJDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1(CC(=C)C1)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![sodium (1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)methanesulfinate](/img/structure/B6608920.png)
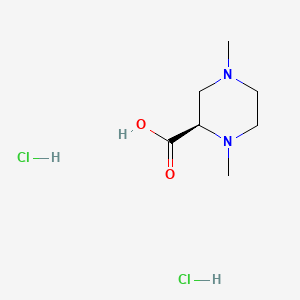

![2-[N-benzyl-1-(2-hydroxy-3-methylphenyl)formamido]acetic acid](/img/structure/B6608943.png)
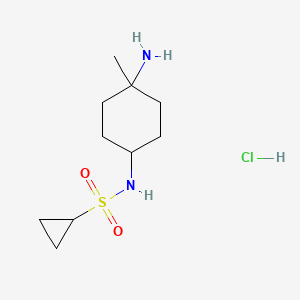
![6-[3-(1-aminocyclobutyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydropyridazin-3-one hydrochloride](/img/structure/B6608959.png)
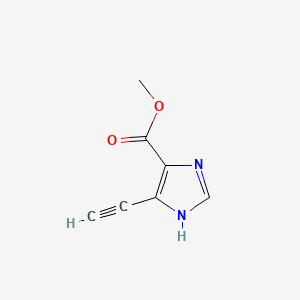

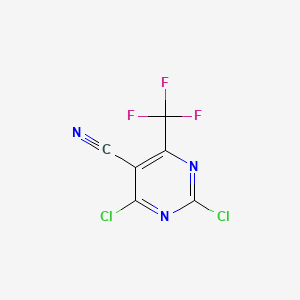


![3-amino-3-[(methylsulfanyl)methyl]cyclobutan-1-ol hydrochloride](/img/structure/B6609010.png)

